

Spectroscopic and Structural Elucidation of (+)-N-Formylnorglaucine: A Technical Guide

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Compound of Interest

Compound Name: (+)-N-Formylnorglaucine

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Introduction

(+)-N-Formylnorglaucine is an aporphine alkaloid that has been isolated from the leaves of *Unonopsis stipitata*, a plant found in the Amazon region. As a member of the aporphine class of alkaloids, it shares a characteristic tetracyclic ring structure which is of significant interest to researchers in natural product chemistry and drug discovery due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the spectroscopic data for **(+)-N-Formylnorglaucine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are also presented, alongside visualizations to clarify experimental workflows.

Spectroscopic Data

The structural elucidation of **(+)-N-Formylnorglaucine** was achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS)[1]. An interesting characteristic of this compound is the presence of two rotamers, observable in the NMR spectra in an approximate 2:1 ratio, due to hindered rotation around the N-formyl bond[1].

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data were acquired in CDCl_3 . The presence of two rotamers is evident in the distinct chemical shifts for several protons and carbons.

Table 1: ^1H NMR Spectroscopic Data for **(+)-N-Formylnorglaucine** (in CDCl_3)

Position	Chemical Shift (δ) ppm, Rotamer A	Chemical Shift (δ) ppm, Rotamer B
H-3	6.58 (s)	6.58 (s)
H-4	2.55 (m)	2.55 (m)
H-5 α	3.10 (m)	3.10 (m)
H-5 β	2.75 (m)	2.75 (m)
H-6a	4.55 (d, J=14.0 Hz)	4.05 (d, J=14.0 Hz)
H-7 α	3.10 (m)	3.10 (m)
H-7 β	2.85 (m)	2.85 (m)
H-8	6.75 (d, J=8.0 Hz)	6.75 (d, J=8.0 Hz)
H-9	6.85 (d, J=8.0 Hz)	6.85 (d, J=8.0 Hz)
H-11	8.10 (s)	8.10 (s)
1-OCH ₃	3.65 (s)	3.65 (s)
2-OCH ₃	3.88 (s)	3.88 (s)
10-OCH ₃	3.90 (s)	3.90 (s)
N-CHO	8.45 (s)	8.20 (s)

Table 2: ^{13}C NMR Spectroscopic Data for **(+)-N-Formylnorglaucine** (in CDCl_3)

Position	Chemical Shift (δ) ppm, Rotamer A	Chemical Shift (δ) ppm, Rotamer B
C-1	145.2	145.2
C-1a	128.5	128.5
C-1b	126.0	126.0
C-2	152.5	152.5
C-3	111.0	111.0
C-3a	121.5	121.5
C-4	29.5	29.5
C-5	44.0	44.0
C-6a	53.0	53.0
C-7	35.0	35.0
C-7a	127.0	127.0
C-8	112.0	112.0
C-9	122.5	122.5
C-10	148.0	148.0
C-11	115.0	115.0
C-11a	130.0	130.0
1-OCH ₃	56.0	56.0
2-OCH ₃	60.5	60.5
10-OCH ₃	56.0	56.0
N-CHO	162.5	160.0

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for **(+)-N-Formylnorglaucine**

Wavenumber (cm ⁻¹)	Assignment
1670	C=O stretching (amide)
1600, 1500	C=C stretching (aromatic)
1280	C-O stretching (aryl ether)
1115	C-O stretching (aryl ether)

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of the compound.

Table 4: Mass Spectrometry Data for **(+)-N-Formylnorglaucine**

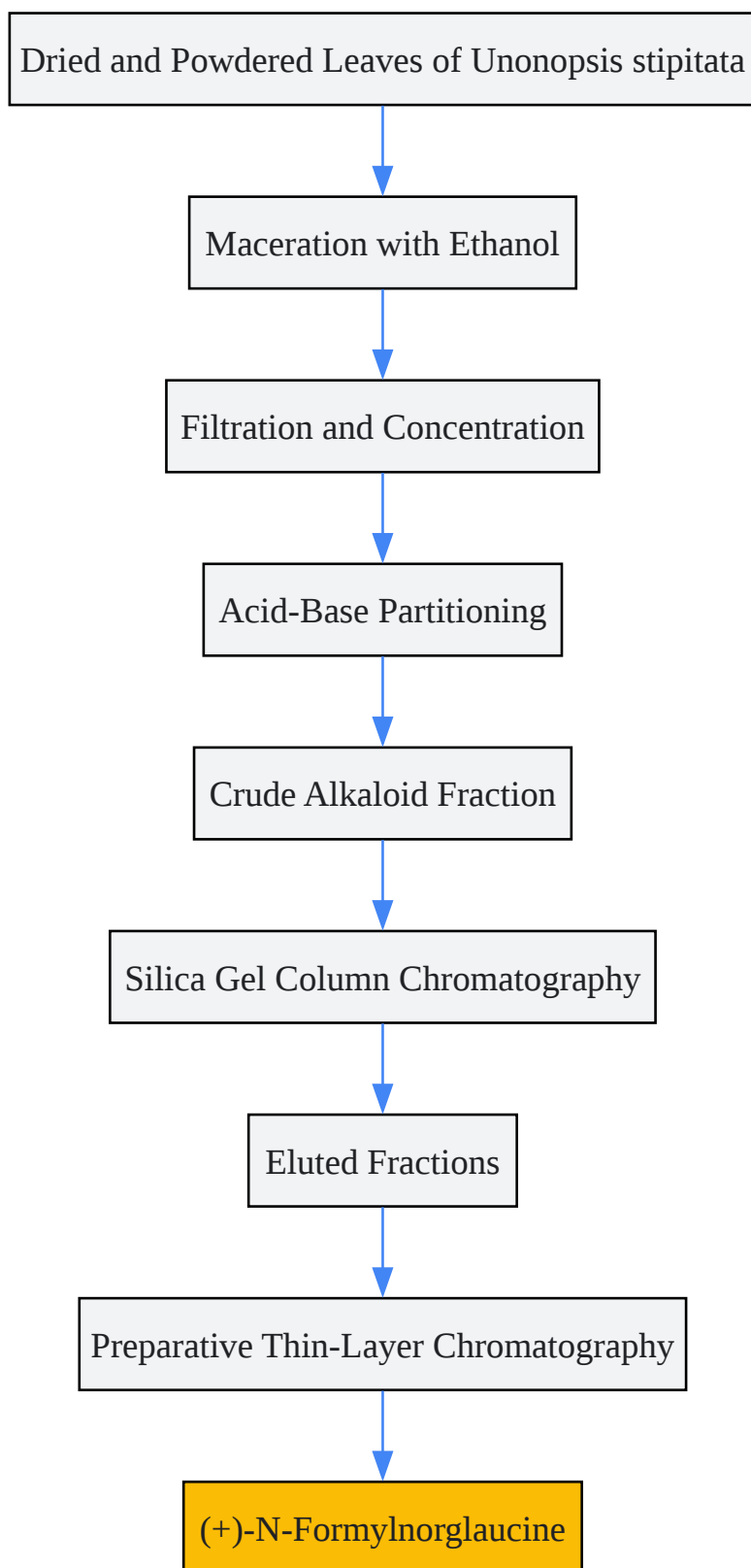
Ion	m/z	Formula
[M+H] ⁺	340.1543	C ₂₀ H ₂₂ NO ₄

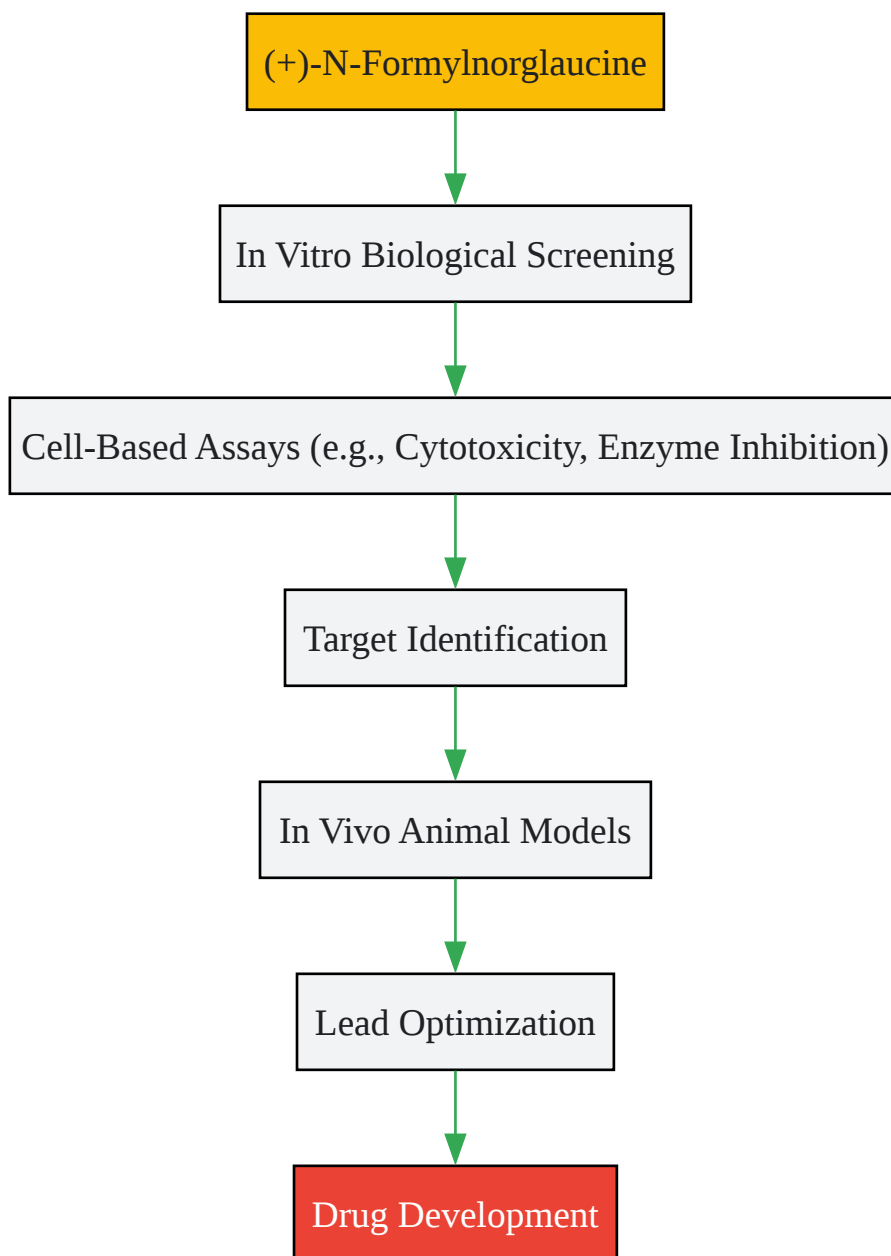
Experimental Protocols

The following sections detail the methodologies used for the spectroscopic analysis of **(+)-N-Formylnorglaucine**.

Isolation of **(+)-N-Formylnorglaucine**

The general procedure for the isolation of aporphine alkaloids from plant material involves extraction with an organic solvent, followed by acid-base partitioning and chromatographic separation.





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References

- 1. researchgate.net [researchgate.net]
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